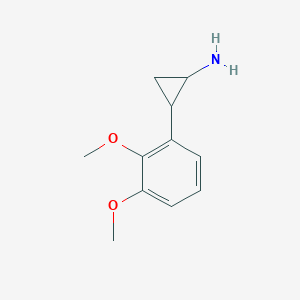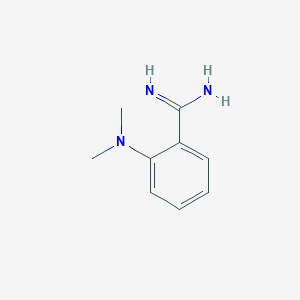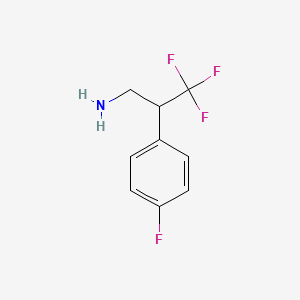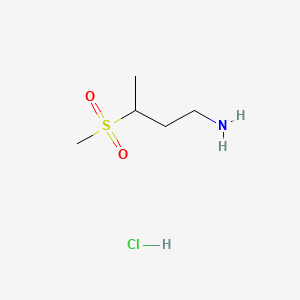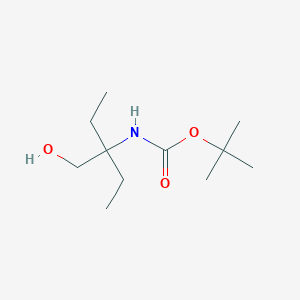
tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and as protecting groups for amines in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethyl-1-hydroxybutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its stability and reactivity .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability makes it a valuable compound in drug development .
Industry: Industrially, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the electron-withdrawing nature of the carbamate group, which makes the compound less reactive towards nucleophiles. The tert-butyl group provides steric hindrance, further stabilizing the compound .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used in similar applications but lacks the additional ethyl and hydroxybutan groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group, used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl N-(2-ethyl-1-hydroxybutan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly useful in complex organic syntheses where selective protection of amine groups is required .
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-6-11(7-2,8-13)12-9(14)15-10(3,4)5/h13H,6-8H2,1-5H3,(H,12,14) |
Clave InChI |
PJIVLWQMENCYDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
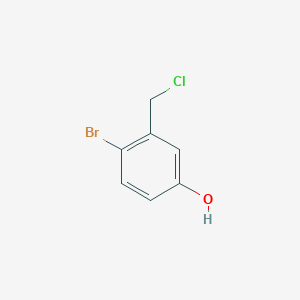
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)

